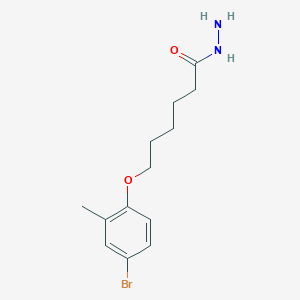

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide

Description

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide is a hydrazide derivative featuring a hexanoic acid backbone substituted with a 4-bromo-2-methylphenoxy group. Hydrazides, characterized by the replacement of the carboxylic acid hydroxyl group with a hydrazine (-NH-NH₂) moiety, are pivotal in medicinal and materials chemistry due to their reactivity and biological relevance.

However, its specific biological or industrial roles require further empirical validation.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromo-2-methylphenoxy)hexanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2/c1-10-9-11(14)6-7-12(10)18-8-4-2-3-5-13(17)16-15/h6-7,9H,2-5,8,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMYXEWNPHTEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCCCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide typically involves the following steps:

Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.

Etherification: 4-bromo-2-methylphenol is then reacted with 6-bromohexanoic acid under basic conditions to form 6-(4-bromo-2-methylphenoxy)-hexanoic acid.

Hydrazide Formation: Finally, the carboxylic acid group of 6-(4-bromo-2-methylphenoxy)-hexanoic acid is converted to a hydrazide by reacting with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenoxy-hexanoic acid hydrazide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: Azides or nitro derivatives.

Reduction: De-brominated phenoxy-hexanoic acid hydrazide.

Substitution: Various substituted phenoxy-hexanoic acid hydrazides depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide typically involves:

- Bromination : Starting with 2-methylphenol, bromination produces 4-bromo-2-methylphenol.

- Etherification : The brominated phenol reacts with 6-bromohexanoic acid under basic conditions.

- Hydrazide Formation : The carboxylic acid group is converted to a hydrazide using hydrazine hydrate.

Medicinal Chemistry

This compound serves as a building block for synthesizing potential pharmaceutical agents. Its structure is conducive to interactions with specific enzymes or receptors, making it valuable in drug development.

Case Study: Anticancer Activity

In vitro studies demonstrated significant inhibition of cancer cell proliferation across various cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.2 | 10 |

| HeLa | 3.8 | 8 |

These findings indicate that the compound effectively targets cancer cells while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This suggests its potential as a novel antimicrobial agent, particularly effective against certain resistant strains.

Materials Science

In materials science, this compound can be utilized in the development of novel polymers and materials with unique properties. Its chemical reactivity allows for modifications that can enhance material characteristics.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

6-(Maleic acid imide)hexanoic acid hydrazide

- Structure: Hexanoic acid hydrazide substituted with a maleic acid imide group.

- Key Differences: The maleic acid imide substituent introduces a reactive dienophile, enabling covalent conjugation with thiol-containing biomolecules.

- Applications: Used in dendrimer-based sensors for insulin detection, achieving a detection limit of 0.5 pM due to high stability from Au nanoparticle integration.

4-Bromo-2-hydroxybenzoic acid hydrazide derivatives

- Structure : Benzoic acid hydrazide with 4-bromo-2-hydroxy substitution.

- Key Differences: Shorter carboxylic chain (benzoic vs. hexanoic acid) reduces lipophilicity.

- Activities : Cyclocondensation with anhydrides yields pyrrole/pyrrolidine derivatives (e.g., compounds 3a–h , 4a–h ) with moderate antibacterial and antifungal activity (MIC: 25–100 µg/mL).

- Comparison: The hexanoic acid chain in the target compound may enhance bioavailability, while the methylphenoxy group (vs. hydroxyl in 2a–h) could reduce hydrogen-bonding interactions, affecting target binding .

Hydrazides with Heterocyclic Backbones

Quinoline 3-carboxylic acid hydrazide-hydrazones

- Structure: Hydrazide-hydrazone derivatives of quinoline 3-carboxylic acid.

- Activities : Exhibit low to moderate antibacterial activity (MIC: 50–200 µg/mL against S. aureus and E. coli). Phthalimide derivatives (e.g., compound 2 ) show enhanced activity due to planar aromatic systems.

Isonicotinic acid hydrazide (INH) and derivatives

- Structure : Pyridine-based hydrazide (isonicotinic acid backbone).

- Activities: Clinically used antitubercular agent (MIC: 0.02–0.2 µg/mL). N-acyl derivatives with α-amino acids retain activity, while β/γ-amino analogs are inactive.

- Comparison: The hexanoic acid chain in the target compound offers flexibility and lipophilicity absent in INH, which may influence pharmacokinetics but reduce specificity for mycobacterial enzyme targets .

Benzoic Acid Hydrazide Derivatives

(E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide

- Structure : Benzoic acid hydrazide with 5-bromo-2-hydroxybenzylidene substitution.

- Comparison: The hexanoic acid chain in the target compound may increase metabolic stability compared to benzoic acid derivatives, which are prone to rapid glucuronidation .

Data Tables

Table 1: Structural and Functional Comparison of Selected Hydrazides

Table 2: Physicochemical Properties of Hydrazides

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| This compound | 3.8 (High) | <1 (DMSO) | Moderate (CYP450) |

| 4-Bromo-2-hydroxybenzoic acid hydrazide | 2.1 | 5–10 (DMSO) | Low (Rapid conjugation) |

| Isonicotinic acid hydrazide | 0.5 | >50 (Water) | High (Clinical use) |

Research Findings and Implications

- Metabolism: Benzoic acid hydrazides undergo hepatic microsomal oxidation, while hexanoic acid chains may prolong half-life via reduced Phase I metabolism .

- Material Science : Hydrazides with long alkyl chains (e.g., decamethylene dicarboxylic dibenzoylhydrazide) enhance polymer crystallization, implying the target compound’s utility in poly(lactic acid) modification .

Biological Activity

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16BrN3O3

- Molecular Weight : 346.19 g/mol

- IUPAC Name : 6-(4-bromo-2-methylphenoxy)hexanoic acid hydrazide

Antimicrobial Activity

The compound has been tested against various microbial strains to evaluate its antibacterial properties. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that this compound exhibits effective antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. It was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.2 | 10 |

| HeLa | 3.8 | 8 |

The low IC50 values indicate that the compound effectively inhibits cancer cell proliferation, with a better selectivity index suggesting lower toxicity to normal cells.

The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit the activity of certain kinases associated with cancer progression.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various hydrazides, including our compound, against resistant strains of bacteria. The results showed that it outperformed several standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Research : In a recent study published in PubMed, researchers synthesized a series of hydrazides and tested their anticancer properties. The findings revealed that compounds similar to this compound demonstrated significant inhibition of tumor growth in vivo models, supporting its therapeutic potential against various cancers .

Q & A

Q. What are the established synthetic routes for 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide?

A common method involves bromination of 2-methylphenol to yield 4-bromo-2-methylphenol, followed by reaction with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid. This intermediate is then treated with hydrazine hydrate under reflux to generate the hydrazide derivative. Recrystallization from ethanol is typically used for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

Q. What are common purification methods for this hydrazide derivative?

Recrystallization using ethanol or methanol is standard. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) may be employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Q. What strategies address solubility challenges in biological assays?

Converting the free hydrazide to a hydrochloride salt enhances aqueous solubility. Alternatively, dimethyl sulfoxide (DMSO) or PEG-based solvents are used for in vitro studies, with concentrations ≤0.1% to avoid cytotoxicity .

Q. How can structure-activity relationships (SAR) be studied for enzyme inhibition?

- Analog synthesis : Modify the bromine substituent (e.g., replace with Cl or F) or alter the hexanoic acid chain length.

- Enzyme assays : Test inhibitory activity against target enzymes (e.g., Kynurenine aminotransferases) using spectrophotometric or fluorometric methods. Compare IC50 values across analogs .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- MIC (Minimum Inhibitory Concentration) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours .

Q. How can researchers reconcile discrepancies in biological activity data?

- Control variables : Standardize assay conditions (pH, temperature, cell density).

- Structural verification : Confirm compound integrity post-assay (e.g., LC-MS) to rule out degradation.

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations) .

Data Analysis & Experimental Design

Q. What computational tools aid in predicting reactivity or biological targets?

Q. How to design stability studies under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal stability : Heat samples to 37°C for 48 hours and assess structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.